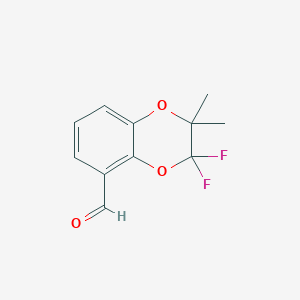
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde (DFDDC) is a synthetic compound with a wide range of uses in scientific research. It is a colorless crystalline solid that has been used in numerous studies, including those related to biochemistry, physiology, and pharmacology. DFDDC is also known as 2,2-difluoro-3,3-dimethyl-5-carbaldehyde-1,4-benzodioxin and has the chemical formula C8H6F2O2.
作用机制
DFDDC is believed to act by inhibiting the enzyme cyclooxygenase (COX) and thus preventing the formation of prostaglandins. Prostaglandins are hormone-like molecules that are involved in a variety of physiological processes, including inflammation and pain. Inhibition of COX by DFDDC is thought to reduce the production of prostaglandins, resulting in decreased inflammation and pain.
Biochemical and Physiological Effects
DFDDC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Inhibition of COX by DFDDC is thought to reduce the production of prostaglandins, resulting in decreased inflammation and pain. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX is thought to reduce the production of leukotrienes, resulting in decreased inflammation and pain.
实验室实验的优点和局限性
DFDDC has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, DFDDC is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
The potential future applications of DFDDC are numerous. It could be used to develop new drugs that target the inhibition of COX and 5-LOX enzymes. It could also be used to develop new compounds that inhibit the production of prostaglandins and leukotrienes. Additionally, it could be used to study the effects of difluoromethylation on the metabolism of drugs and other compounds. Finally, it could be used to develop new compounds that have anti-inflammatory and pain-relieving properties.
合成方法
DFDDC is synthesized by the condensation of 2,2-difluoro-3,3-dimethyl-5-carbaldehyde and 1,4-benzodioxin. The reaction is carried out in the presence of anhydrous aluminum chloride and pyridine as a catalyst, in a solvent such as benzene or toluene. The reaction is then carried out at a temperature of about 70°C for about 8 hours, after which the product is isolated and purified.
科学研究应用
DFDDC is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used as a model compound for studying the effects of difluoromethylation on the biological activity of drugs and other compounds. It has also been used to study the effects of difluoromethylation on the metabolism of drugs and other compounds. Additionally, DFDDC has been used to study the effects of difluoromethylation on the pharmacokinetics of drugs and other compounds.
属性
IUPAC Name |
3,3-difluoro-2,2-dimethyl-1,4-benzodioxine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-10(2)11(12,13)16-9-7(6-14)4-3-5-8(9)15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVUAPBBCLMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(C=CC=C2O1)C=O)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)

![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)








![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)
